2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” belongs to the class of 1,2,4-triazole derivatives . These compounds are characterized by multidirectional biological activity and have been proven to exhibit significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For instance, 1,2,4-triazole derivatives have been synthesized by the reaction between substituted benzylidenamino and substituted phenoxymethyl .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a 1,2,4-triazole ring in their structure . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .
Chemical Reactions Analysis
1,2,4-Triazole derivatives have been shown to exhibit significant antibacterial activity . This suggests that they may undergo chemical reactions with bacterial cells, leading to their death or inhibition.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one derivative, 4-amino-5-phenyl-4H-1,2,4-triazol-3-thiol, is described as a colorless crystal or white crystalline powder. It has low solubility in water but can dissolve in organic solvents like ether, ethanol, and dichloromethane .
Scientific Research Applications
These applications highlight the versatility and promise of SMR000013872. However, further research is needed to fully understand its mechanisms, optimize formulations, and evaluate safety profiles. Scientists continue to explore its potential across diverse scientific domains. 🌟
Future Directions
The future directions for research on 1,2,4-triazole derivatives are promising. Given their significant antibacterial activity, these compounds could be further investigated to harness their optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” are currently unknown. This compound is structurally similar to other 1,2,4-triazole derivatives
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of the phenyl and ethoxyphenyl groups could potentially enhance these interactions, leading to changes in the activity of the target proteins.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
The presence of the ethoxyphenyl group could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may have potential anti-inflammatory, antiviral, or anticancer effects .
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-15-10-8-14(9-11-15)20-16(24)12-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h3-11H,2,12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZUZPCUPZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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